molecular formula C21H18FN3O4S B12452600 2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

Cat. No.: B12452600
M. Wt: 427.5 g/mol
InChI Key: OEKGUDNSRXJBKY-UHFFFAOYSA-N
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Description

2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide is a complex organic compound that features a benzamide core structure with additional functional groups, including a fluorophenyl and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide typically involves multiple steps:

    Formation of N-(4-fluorophenyl)glycine: This can be achieved by reacting 4-fluoroaniline with chloroacetic acid under basic conditions.

    Sulfonylation: The N-(4-fluorophenyl)glycine is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(4-fluorophenyl)-N-(phenylsulfonyl)glycine.

    Amidation: Finally, the N-(4-fluorophenyl)-N-(phenylsulfonyl)glycine is coupled with 2-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the nitro group (if present) can yield corresponding amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has several applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Employed as a probe to study biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the fluorophenyl and phenylsulfonyl groups can enhance binding affinity and specificity through various interactions, such as hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)benzamide
  • N-(phenylsulfonyl)glycine
  • 2-aminobenzamide

Uniqueness

2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide is unique due to the combination of functional groups it possesses, which can confer distinct chemical and biological properties. The presence of both fluorophenyl and phenylsulfonyl groups can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H18FN3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

2-[[2-[N-(benzenesulfonyl)-4-fluoroanilino]acetyl]amino]benzamide

InChI

InChI=1S/C21H18FN3O4S/c22-15-10-12-16(13-11-15)25(30(28,29)17-6-2-1-3-7-17)14-20(26)24-19-9-5-4-8-18(19)21(23)27/h1-13H,14H2,(H2,23,27)(H,24,26)

InChI Key

OEKGUDNSRXJBKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)N)C3=CC=C(C=C3)F

Origin of Product

United States

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